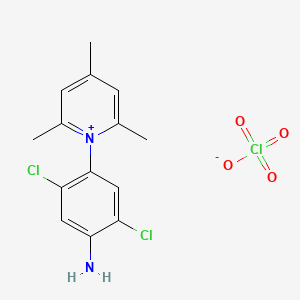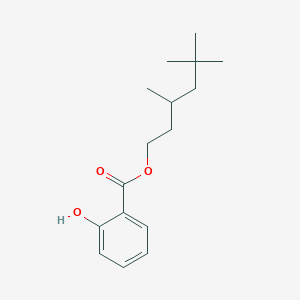![molecular formula C26H38N2O B14377750 N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea CAS No. 88467-99-6](/img/structure/B14377750.png)
N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to three different aromatic and aliphatic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea typically involves the reaction of appropriate amines with isocyanates. One common method is the reaction between 4-butylbenzylamine, heptylamine, and 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to obtain the pure product. Catalysts and additives may be used to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce corresponding amines.
Aplicaciones Científicas De Investigación
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(2-methylphenyl)urea
- N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(4-methylphenyl)urea
- N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-ethylphenyl)urea
Uniqueness
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea is unique due to its specific combination of aromatic and aliphatic groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
88467-99-6 |
|---|---|
Fórmula molecular |
C26H38N2O |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
1-[(4-butylphenyl)methyl]-1-heptyl-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C26H38N2O/c1-4-6-8-9-10-19-28(26(29)27-25-14-11-12-22(3)20-25)21-24-17-15-23(16-18-24)13-7-5-2/h11-12,14-18,20H,4-10,13,19,21H2,1-3H3,(H,27,29) |
Clave InChI |
UGHXDJIFWDEVGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(CC1=CC=C(C=C1)CCCC)C(=O)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


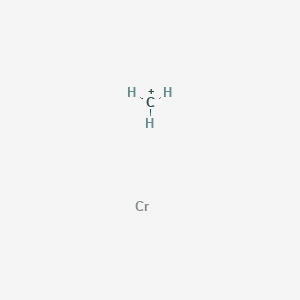
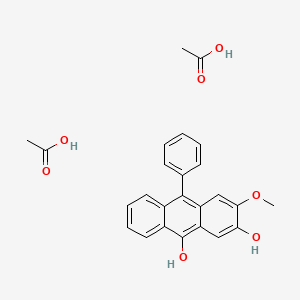
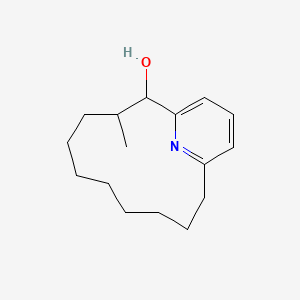

![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
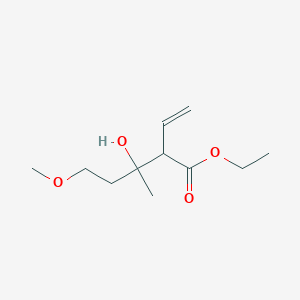
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
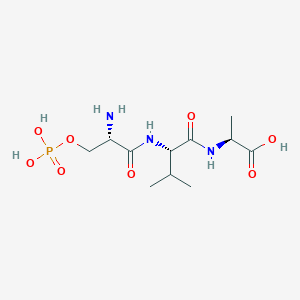
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
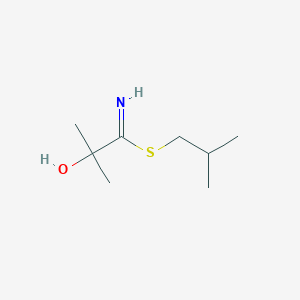
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)
